

Spectroscopic Profile of 4-Nitrobenzyl Alcohol: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Nitrobenzyl alcohol**, a crucial reagent and building block in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of **4-Nitrobenzyl alcohol** provide definitive information about its proton and carbon framework.

¹H NMR Data

The ¹H NMR spectrum of **4-Nitrobenzyl alcohol** is characterized by distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the hydroxyl proton. The electron-withdrawing nature of the nitro group significantly influences the chemical shifts of the aromatic protons.



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
8.22-8.20	d	2H	Ar-H (ortho to NO ₂)
7.60-7.58	d	2H	Ar-H (meta to NO ₂)
5.56-5.53	t	1H	-OH
4.65-4.63	d	2H	-CH ₂ -

Data obtained in DMSO-d₆ at 400 MHz.

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.

Chemical Shift (ppm)	Assignment
149.3	C-NO ₂
147.1	C-CH ₂ OH
128.0	Ar-CH (meta to NO ₂)
123.5	Ar-CH (ortho to NO ₂)
62.9	-CH ₂ -

Predicted values and data from similar compounds suggest these assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of **4-Nitrobenzyl alcohol** clearly indicates the presence of the hydroxyl, nitro, and aromatic groups.



Wavenumber (cm ⁻¹)	Intensity	Assignment
3522	Strong, Broad	O-H stretch (alcohol)
3112	Medium	C-H stretch (aromatic)
2927	Medium	C-H stretch (aliphatic)
1604	Strong	C=C stretch (aromatic)
1515	Very Strong	N-O asymmetric stretch (nitro group)
1346	Very Strong	N-O symmetric stretch (nitro group)
1064	Strong	C-O stretch (primary alcohol)
854	Strong	C-H out-of-plane bend (p-disubstituted)

Data obtained using a PerkinElmer Spectrum IR Version 10.6.1.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. The electron ionization (EI) mass spectrum of **4-Nitrobenzyl alcohol** is presented below.



m/z	Relative Intensity (%)	Possible Fragment
153	33.44	[M] ⁺ (Molecular Ion)
136	15.7	[M-OH]+
107	64.53	[M-NO ₂] ⁺
106	23.3	[M-NO ₂ -H] ⁺
89	41.94	[C7H5O] ⁺
78	34.91	[C ₆ H ₆] ⁺
77	100.00	[C ₆ H ₅] ⁺ (Base Peak)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A sample of **4-Nitrobenzyl alcohol** (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration, although modern spectrometers can reference the residual solvent peak.

Data Acquisition: The NMR spectra are recorded on a spectrometer, for instance, a Bruker Avance operating at a field strength of 400 MHz for the ¹H nucleus. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal of the less sensitive ¹³C nucleus. Key parameters such as pulse width, acquisition time, and relaxation delay are optimized for quantitative analysis.

FT-IR Spectroscopy

Sample Preparation: For a solid sample like **4-Nitrobenzyl alcohol**, the KBr pellet method is commonly employed. A small amount of the finely ground sample (1-2 mg) is intimately mixed



with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure in a die to form a transparent pellet. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the pure KBr pellet or the empty ATR crystal is first collected. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: A small amount of the **4-Nitrobenzyl alcohol** sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

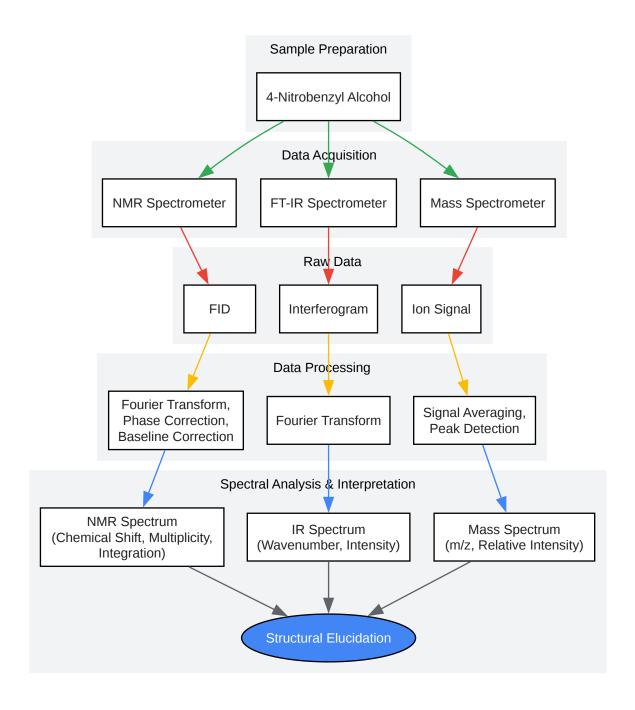
lonization and Fragmentation: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize, forming a molecular ion ([M]+), and to fragment into smaller, characteristic charged species.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Spectroscopic Data Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a compound like **4-Nitrobenzyl alcohol**.





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Caption: Workflow for Spectroscopic Analysis.

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References

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